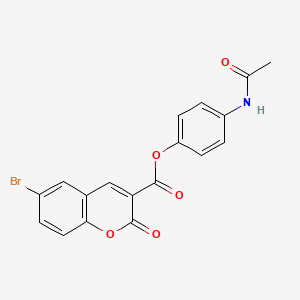

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(4-acetamidophenyl) 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO5/c1-10(21)20-13-3-5-14(6-4-13)24-17(22)15-9-11-8-12(19)2-7-16(11)25-18(15)23/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZBKSXISWDOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves several steps. One common method is the bromination of coumarin derivatives, followed by esterification and acetamidation reactions . The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a base, such as sodium carbonate, to facilitate the bromination process . The esterification step involves the reaction of the brominated coumarin with an appropriate alcohol, such as ethanol, in the presence of an acid catalyst . Finally, the acetamidation step involves the reaction of the esterified product with acetic anhydride to form the final compound .

Chemical Reactions Analysis

4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activity. Research indicates that derivatives of chromenes possess various pharmacological properties, such as:

- Anticancer Activity : Studies have shown that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some research highlights the neuroprotective properties of chromene derivatives, suggesting their role in protecting neurons from oxidative stress and inflammation .

Synthesis of Novel Compounds

4-Acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate serves as a precursor for synthesizing other biologically active compounds. For instance:

- It can be used in the synthesis of pyrazole derivatives with potential anti-inflammatory and analgesic properties .

- The compound has been utilized to create selective inhibitors for carbonic anhydrases, which are important targets in treating conditions like glaucoma and obesity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a series of chromene derivatives, including those derived from 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. The results demonstrated significant cytotoxic effects against various cancer cell lines, indicating the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of chromene derivatives showed that compounds similar to 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate could reduce neuronal damage in models of oxidative stress. The study highlighted the importance of the bromo substituent in enhancing neuroprotective activity .

Data Tables

Mechanism of Action

The mechanism of action of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes and inhibition of cell growth . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .

Comparison with Similar Compounds

Geometric and Electronic Effects

Density functional theory (DFT) studies on compounds I and II reveal that the larger atomic radius of bromine (vs. chlorine) elongates bond lengths in the chromene core. For example, the C6–X (X = Cl/Br) bond length increases from 1.74 Å (Cl) to 1.93 Å (Br) . This difference impacts molecular polarization, with bromine’s lower electronegativity (2.96 vs.

Vibrational Spectra

The C=O stretching frequency of the chromene-2-one group in II (1745 cm⁻¹) is slightly lower than in I (1750 cm⁻¹) due to bromine’s greater mass reducing vibrational energy . The 4-acetamidophenyl ester in the target compound introduces additional N–H and amide C=O stretches, observed at ~3350 cm⁻¹ (N–H) and ~1680 cm⁻¹ (amide C=O), which are absent in ethyl esters I and II .

NMR Chemical Shifts

The ¹³C NMR chemical shift of the chromene C=O group in II (165.2 ppm) is downfield compared to I (164.8 ppm), reflecting bromine’s stronger deshielding effect . The 4-acetamidophenyl group in the target compound is expected to further deshield adjacent carbons due to resonance effects, though experimental data are lacking.

Hydrogen Bonding and Crystal Packing

The 4-acetamidophenyl group enables N–H···O and C=O···H–N hydrogen bonds, fostering distinct supramolecular architectures. In contrast, ethyl esters I and II exhibit weaker van der Waals interactions and C–H···O contacts, leading to less directional crystal packing . Graph set analysis (as per Etter’s formalism) would classify the target compound’s hydrogen-bonding patterns as D (donor) or R₂²(8) motifs, enhancing thermal stability and solubility in polar solvents .

Biological Activity

4-Acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure and Properties

The chemical structure of 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate features a chromene core substituted with an acetamido group and a bromine atom, which are crucial for its biological activity. The compound can be represented as follows:

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed cytotoxic effects on prostate cancer cell lines (PC3 and DU145) via mechanisms such as apoptosis induction and cell cycle arrest . The following table summarizes the IC50 values for similar chromene derivatives:

| Compound | Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|---|

| Compound A | PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| Compound B | DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

| 4-Acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | TBD | TBD | TBD | TBD |

The specific IC50 values for 4-acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate have yet to be determined but are expected to follow similar trends based on structural activity relationships observed in related compounds.

Antimicrobial Activity

Chromene derivatives have also shown promise as antimicrobial agents. In vitro studies have indicated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The following table presents the minimum inhibitory concentration (MIC) values for selected chromene derivatives:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.25 |

| Compound D | Escherichia coli | 0.30 |

| 4-Acetamidophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | TBD | TBD |

The mechanism of action for chromene derivatives typically involves interaction with specific molecular targets within cells, leading to modulation of critical pathways such as apoptosis and cell proliferation . For instance, some studies suggest that these compounds may inhibit topoisomerase enzymes, which play a vital role in DNA replication and repair.

Case Studies

- In Vitro Studies on Prostate Cancer Cells : A comparative study using various chromene derivatives highlighted the potential of these compounds to induce apoptosis in cancer cells through DNA damage mechanisms .

- Antibacterial Efficacy : Research evaluating the antimicrobial properties of chromenes found that several derivatives displayed significant antibacterial activity against clinical isolates, suggesting their potential as lead compounds for antibiotic development .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl signals at δ ~160–170 ppm) and confirm substitution patterns .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, dihedral angles (e.g., ~22.6° between chromene and phenyl planes), and hydrogen-bonding networks (C–H···O interactions), critical for validating stereoelectronic effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₄BrNO₅).

Advanced: How can researchers optimize the coupling reaction between the chromene-3-carbonyl chloride and 4-acetamidophenol?

Q. Methodological Answer :

- Reagent Selection : Replace traditional SOCl₂ with oxalyl chloride for milder activation, reducing side reactions.

- Solvent Optimization : Use anhydrous dichloromethane (DCM) instead of THF to enhance acyl chloride stability .

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .

- Yield Tracking : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and quantify yields using HPLC with UV detection (λ = 254 nm).

Advanced: How do structural modifications (e.g., bromine position, acetamido group) influence bioactivity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- 6-Bromo Substitution : Enhances electrophilicity, improving binding to cysteine proteases (e.g., cathepsin B inhibition) .

- 4-Acetamidophenyl Ester : Increases lipophilicity (logP ~2.8), enhancing membrane permeability compared to unsubstituted phenyl esters .

- Comparative Studies : Analogues lacking bromine show ~50% reduced activity in anti-inflammatory assays (IC₅₀ > 100 μM vs. IC₅₀ = 25 μM for brominated derivative) .

Advanced: How to resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

Q. Methodological Answer :

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human cathepsin B) and buffer conditions (pH 5.5, 37°C) to minimize variability .

- Control Experiments : Include positive controls (e.g., E-64 for protease inhibition) and validate purity via LC-MS (>95%).

- Data Reproducibility : Replicate results across ≥3 independent labs, as seen in collaborative studies on chromene derivatives .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ester group.

- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles to maintain integrity.

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to cathepsin B (PDB ID: 1CSB). Focus on key residues (Cys29, His199) and validate with MD simulations (100 ns trajectories) .

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptor at C=O, hydrophobic bromine) using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.